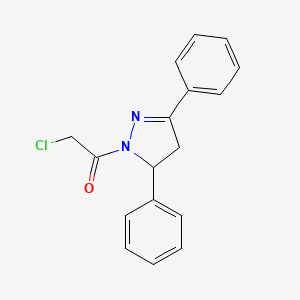

1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole core, which is a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The molecule also contains a chloroacetyl group, which is a functional group derived from acetic acid where one of the methyl hydrogens is replaced by a chlorine atom .

科学的研究の応用

Synthesis and Crystal Structure

- Synthesis and Structural Analysis: A study by Kansız et al. (2018) focused on the synthesis and X-ray structure of a pyrazole derivative similar to 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. They analyzed the molecular structure and crystal packing, highlighting the compound's twisted nature and the angles formed by phenyl rings with the pyrazole ring (Kansız et al., 2018).

Biological and Pharmacological Applications

- Inhibition of Amine Oxidases: Manna et al. (2002) synthesized a series of pyrazole derivatives and investigated their ability to inhibit various types of amine oxidases. These compounds demonstrated significant inhibitory properties, particularly for monoamine oxidases (Manna et al., 2002).

- Antibacterial and Antioxidant Activities: Umesha et al. (2009) explored the antimicrobial and antioxidant activities of pyrazole derivatives. Their study demonstrated that these compounds exhibit significant activities in these areas, as evaluated through various assays (Umesha et al., 2009).

Chemical and Material Science Applications

- Corrosion Inhibition: Saraswat and Yadav (2020) analyzed the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings showed these compounds to be effective in reducing corrosion, acting as mixed-type inhibitors (Saraswat & Yadav, 2020).

- Electrochemical Analysis: The study by Ouici, Benali, and Guendouzi (2016) focused on the corrosion inhibition effect of synthesized pyrazole derivatives on mild steel in hydrochloric acid. They found that these compounds displayed significant inhibition efficiency, adhering to the Langmuir adsorption isotherm (Ouici, Benali, & Guendouzi, 2016).

Synthesis and Applications in Organic Chemistry

- Synthesis of Novel Derivatives: Zhang et al. (2009) conducted a study on synthesizing novel pyrazole substituted pyridine derivatives, demonstrating the potential for creating diverse compounds with varying properties (Zhang et al., 2009).

作用機序

Target of Action

Similar compounds such as chloroacetamides and triazoles have been reported to interact with various enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .

Mode of Action

It can be hypothesized that the compound might bind covalently to its targets, causing changes in their function . This is similar to the action of chloroacetamides and thiocarbamates, which bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

For instance, chloroacetamides and thiocarbamates can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .

Pharmacokinetics

A study on a related compound, chloroacetyl acetyl-l-carnitine, suggests that it is rapidly absorbed into the bloodstream, with peak plasma concentrations reached in 20-30 minutes .

Result of Action

Similar compounds such as triazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .

生化学分析

Biochemical Properties

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This interaction is crucial for understanding its potential as a therapeutic agent in treating diseases like Alzheimer’s .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and impacting cell proliferation and apoptosis. These effects are critical for exploring its potential in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase and certain kinases. By binding to these enzymes, it inhibits their activity, leading to downstream effects on cellular functions and gene expression. This mechanism is essential for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, which are crucial for understanding its pharmacokinetics and potential drug interactions .

特性

IUPAC Name |

2-chloro-1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c18-12-17(21)20-16(14-9-5-2-6-10-14)11-15(19-20)13-7-3-1-4-8-13/h1-10,16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXSJPOWXWYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815441.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2815444.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

![N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2815448.png)

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![N-(2,6-DICHLOROPHENYL)-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2815452.png)

![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)

![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)